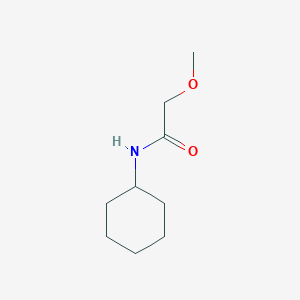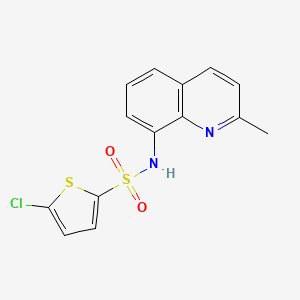
1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid, also known as BMHCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMHCA is a cyclohexanecarboxylic acid derivative that contains a benzimidazole moiety, making it a unique and versatile compound. In
Applications De Recherche Scientifique
1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, making it a useful tool for the detection of copper in biological samples. Additionally, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid is not fully understood, but it is thought to involve the chelation of metal ions, particularly copper. This compound has been shown to selectively bind to copper ions, leading to the formation of a stable complex. The formation of this complex can lead to the generation of reactive oxygen species, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its potential as an anticancer agent, this compound has been shown to have antioxidant properties. Studies have shown that this compound can scavenge free radicals and protect against oxidative stress. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid is its ease of synthesis. This compound can be synthesized in a laboratory setting with relative ease, making it a readily available compound for research purposes. Additionally, this compound has been shown to be selective for copper ions, making it a useful tool for the detection of copper in biological samples. However, one of the limitations of this compound is its potential toxicity. Studies have shown that high concentrations of this compound can be toxic to cells, limiting its potential applications in vivo.
Orientations Futures
There are several future directions for the study of 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid. One area of research is its potential as an imaging agent. This compound has been shown to be fluorescent, making it a potential candidate for imaging applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Understanding the mechanism of action could lead to the development of more effective anticancer agents. Finally, studies are needed to determine the toxicity of this compound in vivo, which could limit its potential applications in the clinic.
Conclusion:
In conclusion, this compound is a unique and versatile compound that has gained significant attention in the scientific community. Its potential applications in various fields, including cancer therapy and metal ion detection, make it a promising candidate for further research. The ease of synthesis and selectivity for copper ions make it a useful tool for laboratory experiments. However, further studies are needed to fully understand the mechanism of action and toxicity of this compound, which could limit its potential applications in the clinic.
Méthodes De Synthèse
The synthesis of 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid involves the reaction of 1-(2-bromoethyl)benzimidazole with 4-methylcyclohexanecarboxylic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting with ease.
Propriétés
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-6-8-16(9-7-11,15(19)20)10-14-17-12-4-2-3-5-13(12)18-14/h2-5,11H,6-10H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAVFPFRGJGYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CC2=NC3=CC=CC=C3N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

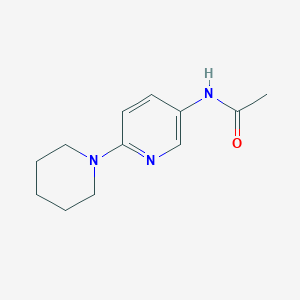
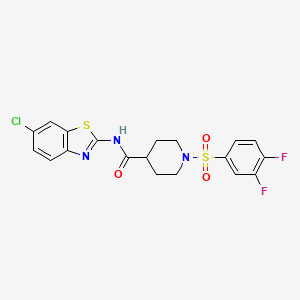
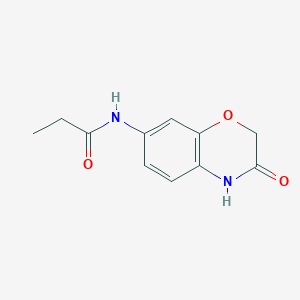
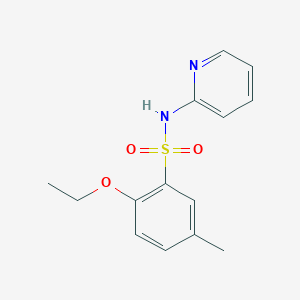
![N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide](/img/structure/B7468826.png)




![3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7468866.png)
![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate](/img/structure/B7468870.png)
